molecular formula C13H10O2 B7883588 2-Naphthylacrylic acid

2-Naphthylacrylic acid

Cat. No.: B7883588
M. Wt: 198.22 g/mol
InChI Key: KWGPBDBAAXYWOJ-UHFFFAOYSA-N
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Description

2-Naphthylacrylic acid (CAS 51557-26-7) is an aromatic carboxylic acid with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Structurally, it features a naphthalene ring substituted at the 2-position with an acrylic acid group (–CH₂CH₂COOH). It is primarily used as an intermediate in organic syntheses, including polymerization and pharmaceutical precursor development . Commercial batches typically achieve a purity of ≥98% (HPLC), with moisture content ≤0.5% . Safety data indicate it is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38), necessitating precautions such as gloves and goggles during handling .

Properties

IUPAC Name

3-naphthalen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGPBDBAAXYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

This method, detailed in KR830002056B1, involves a five-step sequence:

  • Reduction : 2-Acetyl-6-methoxynaphthalene (III) is reduced with alkali metal hydrides in polar solvents to yield 2-(α-hydroxyethyl)-6-methoxynaphthalene (IV).

  • Bromination : Bromination of IV with Br₂ in CCl₄ or acetic acid (−5°C to +5°C) produces 2-(α,β-dibromoethyl)-6-methoxynaphthalene (VI).

  • Debromination : VI undergoes debromination with sodium acetate in ethanol to form 2-(α-bromovinyl)-6-methoxynaphthalene (VII).

  • Carbonylation : VII reacts with Ni(CO)₄ in aqueous acetone (30–60°C) under basic conditions (MgO or Ca(OH)₂) to yield 2-(6′-methoxy-2′-naphthyl)acrylic acid (I).

  • Hydrogenation : Optional hydrogenation with palladium on carbon converts I to saturated propionic acid derivatives (II).

Key Data:

  • Yield : 85–90% for the carbonylation step.

  • Conditions : Low-temperature bromination (−5°C) ensures regioselectivity.

  • Purification : Acid-base extraction and recrystallization in ethanol/water.

Knoevenagel Condensation Under Ultrasound Irradiation

Reaction Pathway

The Knoevenagel condensation, optimized via sonochemistry (source 5), employs:

  • Reactants : 2-Naphthaldehyde and malonic acid in pyridine.

  • Ultrasound Activation : Irradiation at 20 kHz (750W) for 1 hour enhances reaction kinetics.

  • Workup : Acidification with H₂SO₄ and recrystallization in ethanol/water.

Key Data:

  • Yield : 75% under ultrasound vs. 45% under reflux.

  • Reaction Time : 1 hour (ultrasound) vs. 24 hours (reflux).

  • Purity : Confirmed via ¹H NMR and HRMS.

Hydrolysis of Ethyl 2-Naphthylacetate

Reaction Pathway

Ethyl 2-naphthylacetate undergoes alkaline hydrolysis (source 11):

  • Hydrolysis : Ethyl ester is treated with 6 N NaOH in 1,4-dioxane at 60°C for 2 hours.

  • Acidification : Adjust to pH 1 with HCl to precipitate 2-naphthylacetic acid.

Key Data:

  • Yield : 91% after recrystallization.

  • Scalability : Suitable for multigram synthesis (1 mol scale).

  • Byproducts : Minimal, due to mild hydrolysis conditions.

Palladium-Catalyzed Heck Reaction

Reaction Pathway

The Heck reaction (source 6, 14) couples 2-naphthyl halides with acrylic acid:

  • Coupling : 2-Naphthyl iodide reacts with acrylic acid in the presence of Pd(OAc)₂ and Ag₂CO₃.

  • Conditions : Ethanol solvent at 90°C for 12 hours.

  • Workup : Extraction with ethyl acetate and column chromatography.

Key Data:

  • Yield : 72–78%.

  • Stereoselectivity : Predominantly E-isomer (>20:1 E/Z).

  • Catalyst Loading : 1–2 mol% Pd achieves optimal turnover.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Multi-Step Carbonylation85–9024–48 hoursHigh regioselectivity; scalableComplex purification; toxic reagents (Ni)
Knoevenagel Condensation751 hourRapid; eco-friendly (ultrasound)Requires specialized equipment
Ester Hydrolysis912 hoursSimple; high purityDependent on ester precursor availability
Heck Reaction72–7812 hoursStereoselective; versatile substrate scopeHigh catalyst cost

Mechanistic Insights

Carbonylation Pathway

The Ni(CO)₄-mediated carbonylation (method 1) proceeds via oxidative addition of the bromovinyl intermediate to Ni(0), followed by CO insertion and reductive elimination. The basic medium (MgO) neutralizes HBr, driving the reaction forward.

Knoevenagel Mechanism

Ultrasound cavitation accelerates enolate formation from malonic acid, enhancing nucleophilic attack on the aldehyde carbonyl (method 2). Pyridine acts as both base and solvent, minimizing side reactions.

Heck Reaction Stereochemistry

Pd(0) oxidatively adds to the aryl iodide, forming a π-allyl intermediate. Migratory insertion of acrylic acid followed by β-hydride elimination yields the E-alkene (method 4) .

Chemical Reactions Analysis

Types of Reactions

2-Naphthylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

2-Naphthylacrylic acid has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. Research indicates that its derivatives can inhibit cyclooxygenase enzymes, thus reducing pro-inflammatory prostaglandins, which are implicated in various inflammatory diseases. Moreover, studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: EGFR Inhibition

A notable application involves the development of 3-(2-naphthyl) acrylic amide derivatives as inhibitors of the epidermal growth factor receptor (EGFR). These compounds have shown promise in suppressing tumor growth by blocking EGFR activity, which is crucial for cancer cell proliferation . The following table summarizes key findings from relevant studies:

Study ReferenceCompound TestedEffect ObservedMechanism
3-(2-naphthyl) acrylic amideInhibition of tumor growthEGFR suppression
2-Naphthylacrylic acid derivativesAnti-inflammatory effectsCOX inhibition

Material Science

Photochemical Applications

In material science, 2-naphthylacrylic acid is utilized for its photochemical properties. Studies have demonstrated that it undergoes solid-state photodimerization, which can be harnessed for creating photoresponsive materials. This process involves the formation of cyclobutane structures through photocycloaddition when exposed to UV light .

Case Study: Crystal Morphology Influence

A detailed investigation into the shape dependence of molecular crystals composed of naphthyl acrylic acid revealed that crystal morphology significantly affects the efficiency of photodimerization reactions. The study found that varying the crystal shape altered the reaction kinetics and product distribution, indicating potential for tailoring materials for specific applications in photonics .

Biological Research

Antimicrobial and Antifungal Activity

Derivatives of 2-naphthylacrylic acid have also been explored for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant activity against various pathogens, making them candidates for developing new antimicrobial agents.

Industrial Applications

Specialty Chemicals Production

In industrial contexts, 2-naphthylacrylic acid serves as a building block for synthesizing specialty chemicals and polymers. Its ability to participate in various chemical reactions allows it to be incorporated into resins and coatings, enhancing their performance characteristics .

Comparison with Similar Compounds

Positional Isomers: 3-(1-Naphthyl)acrylic Acid

3-(1-Naphthyl)acrylic acid (CAS 13026-12-5) shares the same molecular formula (C₁₃H₁₀O₂ ) but differs in the substitution position of the naphthalene ring (1-position instead of 2-position). Key distinctions include:

  • Purity : Commercial batches of 3-(1-Naphthyl)acrylic acid typically achieve 95% purity , slightly lower than 2-Naphthylacrylic acid .
  • Applications : Both isomers serve as intermediates in organic synthesis, but the 2-substituted derivative is more widely documented in polymerization studies .

Methoxy-Substituted Analog: 3-(4-Methoxy-1-Naphthalenyl)acrylic Acid

3-(4-Methoxy-1-naphthalenyl)acrylic acid (CAS 15971-30-9) features a methoxy (–OCH₃) group at the 4-position of the naphthalene ring, with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.25 g/mol . Key differences:

  • Solubility : The methoxy group enhances polarity, likely improving solubility in polar solvents compared to 2-Naphthylacrylic acid.
  • Electronic Effects : The electron-donating methoxy group may stabilize charge-transfer complexes, making this derivative useful in photochemical applications .

Phenyl-Substituted Analog: 2-Phenylacrylic Acid

2-Phenylacrylic acid (CAS 492-38-6) replaces the naphthyl group with a phenyl ring, resulting in a simpler structure (C₉H₈O₂ , molecular weight 148.16 g/mol ) . Differences include:

  • Applications : Primarily used in polymer science, 2-Phenylacrylic acid is less suited for applications requiring extended conjugation (e.g., organic semiconductors) compared to naphthyl derivatives .

Acetic Acid Derivative: 2-Naphthylacetic Acid

2-Naphthylacetic acid (CAS 581-96-4) replaces the acrylic acid chain with an acetic acid group (–CH₂COOH), yielding the formula C₁₂H₁₀O₂ and molecular weight 186.21 g/mol . Key contrasts:

  • Reactivity : The absence of a conjugated double bond limits its use in polymerization but enhances stability in acidic environments.
  • Biological Activity: 2-Naphthylacetic acid is a known plant growth regulator, whereas 2-Naphthylacrylic acid lacks significant agricultural applications .

Comparative Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
2-Naphthylacrylic acid 51557-26-7 C₁₃H₁₀O₂ 198.22 ≥98 Organic synthesis, polymers
3-(1-Naphthyl)acrylic acid 13026-12-5 C₁₃H₁₀O₂ 198.22 95 Organic intermediates
3-(4-Methoxy-1-naphthalenyl)acrylic acid 15971-30-9 C₁₄H₁₂O₃ 228.25 N/A Photochemical studies
2-Phenylacrylic acid 492-38-6 C₉H₈O₂ 148.16 ≥95 Polymer precursors
2-Naphthylacetic acid 581-96-4 C₁₂H₁₀O₂ 186.21 >95 Plant growth regulation

Biological Activity

2-Naphthylacrylic acid (2-NA) is a compound of significant interest in the fields of medicinal chemistry and biology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Naphthylacrylic acid is characterized by its naphthalene ring structure attached to an acrylic acid moiety. It appears as a white to light yellow crystalline solid with a melting point of approximately 100-102 °C. The compound's unique structural features contribute to its biological reactivity and potential therapeutic effects.

Property Value
Molecular FormulaC13H10O2
Melting Point100-102 °C
AppearanceWhite to light yellow solid

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 2-naphthylacrylic acid exhibit promising antimicrobial and antifungal activities. A study highlighted that these derivatives could inhibit the growth of various pathogenic microorganisms, suggesting their potential use in developing new antimicrobial agents.

Anticancer Activity

2-Naphthylacrylic acid has shown potential anticancer properties through various mechanisms:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : Certain derivatives have been identified as inhibitors of EGFR, which is crucial for targeted cancer therapies. This inhibition can lead to reduced proliferation of tumor cells .
  • Induction of Apoptosis : Studies suggest that 2-NA can trigger apoptosis in cancer cells by activating specific signaling pathways, thereby promoting cell death in malignant tissues.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to exert these effects by inhibiting cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. This mechanism may have implications for treating inflammatory diseases.

The biological activity of 2-naphthylacrylic acid can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound interacts with various enzymes, influencing metabolic pathways and potentially altering the course of biological processes.
  • Molecular Targeting : By binding to specific receptors or proteins, 2-NA can modulate cellular functions, leading to therapeutic effects in conditions like cancer and inflammation .

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of 3-(2-naphthyl) acrylamide derivatives (closely related to 2-NA) against lung cancer cells. The results demonstrated significant inhibition of tumor cell growth, supporting the potential application of these compounds in cancer therapy .

Research on Antimicrobial Effects

In another investigation, the antimicrobial activity of 2-naphthylacrylic acid derivatives was assessed against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited strong inhibitory effects, indicating their potential as new antimicrobial agents.

Q & A

Q. How can authors ethically present incomplete datasets for 2-naphthylacrylic acid studies?

  • Methodological Answer : Clearly state limitations in the discussion section (e.g., unresolved reaction mechanisms). Deposit partial datasets in public repositories (e.g., Zenodo) with DOIs. Adhere to journal policies requiring data availability statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.